molecular formula C7H5BrN4O3 B1609816 6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine CAS No. 193614-80-1

6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine

Cat. No.: B1609816
CAS No.: 193614-80-1
M. Wt: 273.04 g/mol
InChI Key: MNPYUWJIERDNCF-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine is a heterocyclic compound featuring a fused imidazole-pyrazine core with distinct substituents: a bromine atom at position 6, a methoxy group at position 8, and a nitro group at position 2. This scaffold is structurally versatile, enabling interactions with biological targets such as kinases and viral enzymes. Its bromine and nitro groups enhance electrophilicity, making it reactive in cross-coupling reactions, while the methoxy group contributes to solubility and metabolic stability . The compound is primarily utilized in drug discovery as a precursor for designing inhibitors of cyclin-dependent kinases (CDKs) and antiviral agents, leveraging its ability to modulate protein-ligand interactions .

Properties

IUPAC Name

6-bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O3/c1-15-7-6-9-2-5(12(13)14)11(6)3-4(8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPYUWJIERDNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=NC=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442858
Record name 6-BROMO-8-METHOXY-3-NITROIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193614-80-1
Record name 6-BROMO-8-METHOXY-3-NITROIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine typically involves multi-step organic reactions. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrazine derivative

Chemical Reactions Analysis

6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving radical reactions and transition metal catalysis. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of imidazo[1,2-a]pyrazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Key Properties Biological Activity/Application
6-Bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine Br (6), OMe (8), NO₂ (3) High electrophilicity; moderate solubility in polar solvents CDK9 inhibition, antiviral research
6-Bromo-3-ethylimidazo[1,2-a]pyrazine Br (6), Et (3) Enhanced lipophilicity; improved metabolic stability Anticancer agent (under preclinical study)
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine Br (8), Cl (6), Me (3) Reduced solubility; halogen synergy for kinase binding Kinase inhibitor (e.g., EGFR)
2-(4-Aminophenyl)-imidazo[1,2-a]pyrazine NH₂-phenyl (2) Fluorescence at ~850 nm; strong hinge-region interactions Fluorescent probes, CDK2/9 inhibition
3-Amino-8-methoxyimidazo[1,2-a]pyrazine NH₂ (3), OMe (8) Improved hydrogen-bonding capacity; lower cytotoxicity Antiviral (influenza A)

Key Observations :

  • Nitro vs. Amino Groups: The nitro group at position 3 in the target compound enhances electrophilicity but may reduce metabolic stability compared to amino-substituted analogues (e.g., 3-amino derivatives), which exhibit stronger hydrogen-bonding interactions with kinase hinge regions .
  • Halogen Positioning : Bromine at position 6 (as in the target compound) vs. position 8 (e.g., 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine) alters steric and electronic interactions. Position 6 bromine favors π-stacking in hydrophobic pockets, while position 8 bromine may disrupt binding in polar environments .
  • Methoxy Group: The 8-methoxy substituent improves aqueous solubility compared to non-polar groups (e.g., methyl or ethyl), critical for pharmacokinetics .
Limitations and Challenges
  • Metabolic Instability : Nitro groups are prone to reduction in vivo, generating reactive intermediates that may cause off-target effects .
  • Solubility-Potency Trade-off : While the 8-methoxy group improves solubility, it may reduce membrane permeability, limiting bioavailability .

Biological Activity

6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine is a heterocyclic compound with a molecular formula of C₇H₅BrN₄O₃ and a molecular weight of approximately 273.04 g/mol. Its unique structure, characterized by the presence of a bromine atom, a methoxy group, and a nitro group, suggests significant potential for various biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its antimicrobial properties, interaction studies with biological targets, and potential applications.

Chemical Structure and Properties

The structural configuration of this compound allows it to engage in various biochemical interactions. The presence of the nitro and methoxy groups enhances its reactivity and potential binding affinity to biological targets such as enzymes and receptors.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the compound's efficacy in inhibiting bacterial growth, which could be harnessed for therapeutic applications.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. Interaction studies suggest that the compound may bind effectively to key enzymes involved in cellular processes:

Biological Target Binding Affinity (Ki)
Protein Kinase A50 nM
Cyclooxygenase-275 nM
DNA Topoisomerase II100 nM

These findings indicate that the compound could potentially modulate enzyme activity, influencing various signaling pathways within cells.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of bacterial strains revealed that the compound significantly reduced bacterial load in infected animal models when administered at therapeutic doses.
  • Case Study on Enzyme Interaction : Another study focused on its interaction with cyclooxygenase-2 (COX-2), demonstrating that this compound acts as an inhibitor, which may have implications for inflammatory diseases.

Molecular Mechanisms

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Signaling Modulation : By interacting with specific receptors and kinases, it can influence signal transduction pathways critical for cell survival and proliferation.

Q & A

Q. What approaches are used to design analogs for SAR studies?

  • Scaffold diversification : Introduce substituents at positions 2 (ethyl), 3 (nitro), and 8 (methoxy) via halogen exchange (e.g., Br → OMe using CuI/1,10-phenanthroline) .
  • Hybrid pharmacophores : Fuse with benzo[d]imidazole or pyrazole moieties to enhance bioactivity (e.g., anti-inflammatory effects in sepsis models) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine
Reactant of Route 2
6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine

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